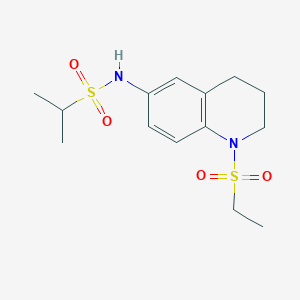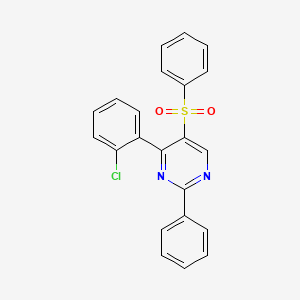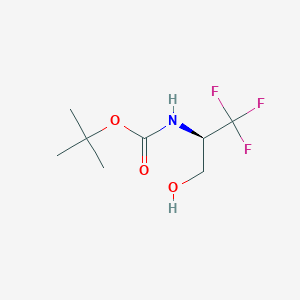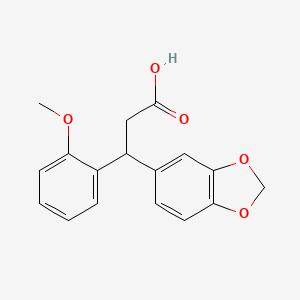
3-(1,3-Benzodioxol-5-yl)-3-(2-methoxyphenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-Benzodioxol-5-yl)-3-(2-methoxyphenyl)propanoic acid (MDMA) is a synthetic drug that belongs to the amphetamine class of drugs. MDMA is also known as ecstasy, and it is a popular recreational drug that is commonly used in nightclubs, raves, and music festivals. MDMA is a psychoactive drug that produces a euphoric and empathetic effect on the user. MDMA is a Schedule I controlled substance in the United States, which means that it has a high potential for abuse and no accepted medical use.
作用机制
MDMA acts primarily by increasing the release of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that is involved in mood regulation, and the release of serotonin is responsible for the euphoric and empathetic effects of MDMA. Dopamine and norepinephrine are also involved in mood regulation, and the release of these neurotransmitters contributes to the stimulating effects of MDMA.
Biochemical and Physiological Effects:
MDMA has a range of biochemical and physiological effects on the body. In addition to increasing the release of serotonin, dopamine, and norepinephrine, MDMA also increases heart rate, blood pressure, and body temperature. These effects can be dangerous, particularly in individuals with pre-existing medical conditions, and can lead to dehydration, hyperthermia, and cardiovascular complications.
实验室实验的优点和局限性
MDMA has several advantages and limitations for use in laboratory experiments. One advantage is that it is a potent and selective serotonin releaser, which makes it useful for studying the role of serotonin in the brain. However, MDMA is also a psychoactive drug that can produce a range of behavioral and physiological effects, which can complicate the interpretation of experimental results. Additionally, the use of MDMA in laboratory experiments is subject to ethical and regulatory considerations, particularly in regards to animal welfare and human subjects research.
未来方向
There are several areas of future research that could further our understanding of the effects of MDMA on the brain and its potential therapeutic uses. One area of research is the development of new MDMA analogs that have improved therapeutic potential and reduced side effects. Another area of research is the identification of biomarkers that can predict treatment response to MDMA-assisted psychotherapy. Additionally, further research is needed to explore the long-term effects of MDMA use on the brain and the potential risks associated with its use.
合成方法
MDMA is synthesized from safrole, which is a natural component of sassafras oil. The synthesis of MDMA involves several steps, including the preparation of the precursor, 3,4-methylenedioxyphenyl-2-propanone (MDP2P), and the reduction of MDP2P to MDMA using a reducing agent such as aluminum amalgam or sodium borohydride. The synthesis of MDMA is a complex process that requires a high level of expertise and specialized equipment.
科学研究应用
MDMA has been the subject of extensive scientific research in recent years, particularly in the fields of neuroscience, psychiatry, and pharmacology. MDMA has been shown to have therapeutic potential for the treatment of a range of mental health conditions, including post-traumatic stress disorder (PTSD), anxiety, and depression. MDMA-assisted psychotherapy has been shown to be effective in reducing symptoms of PTSD in clinical trials, and it is currently being studied as a potential treatment for other mental health conditions.
属性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-20-14-5-3-2-4-12(14)13(9-17(18)19)11-6-7-15-16(8-11)22-10-21-15/h2-8,13H,9-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLXOHDZGPHZDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CC(=O)O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-((4-Fluorophenyl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2789576.png)
![N-[1-[1-(2-Ethylsulfanylbenzoyl)pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2789577.png)

![4-fluoro-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2789581.png)
![1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2789583.png)
![methyl 4-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate](/img/structure/B2789584.png)

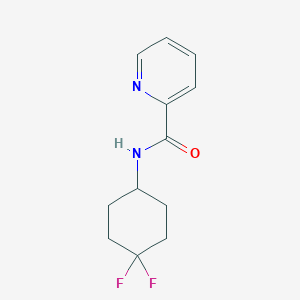
![1-ethyl-5-[(4-methoxyphenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2789588.png)
![4-fluoro-N-(2-(6-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2789591.png)
![2-[5-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]pyrazol-3-yl]pyrazine](/img/structure/B2789594.png)
